(2-Methyl-1,3-thiazol-5-yl)methanol CAS number and properties
(2-Methyl-1,3-thiazol-5-yl)methanol CAS number and properties
CAS Number: 56012-38-5
This technical guide provides a comprehensive overview of (2-Methyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its current understanding within the context of medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NOS | PubChem[1] |
| Molecular Weight | 129.18 g/mol | PubChem[1] |
| CAS Number | 56012-38-5 | PubChem[1] |
| IUPAC Name | (2-methyl-1,3-thiazol-5-yl)methanol | PubChem[1] |
| SMILES | CC1=NC=C(S1)CO | PubChem[1] |
| InChI | InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | PubChem[1] |
| InChIKey | UGNOVENEUBRGNI-UHFFFAOYSA-N | PubChem[1] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. The values presented are primarily computed estimates.
Safety and Handling
(2-Methyl-1,3-thiazol-5-yl)methanol is classified as a hazardous substance.[1]
GHS Hazard Statements:
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H318: Causes serious eye damage.[1]
Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER/doctor.
It is imperative to handle this compound in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis
A common synthetic route to (2-Methyl-1,3-thiazol-5-yl)methanol involves the reduction of a corresponding ester, such as methyl 2-methylthiazole-5-carboxylate.
Experimental Protocol: Reduction of Methyl 2-methylthiazole-5-carboxylate
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
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Methyl 2-methylthiazole-5-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Cool the suspension in an ice bath.
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Dissolve methyl 2-methylthiazole-5-carboxylate in anhydrous THF.
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Add the solution of the ester dropwise to the cooled LiAlH₄ suspension via a dropping funnel, maintaining a low temperature.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
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Filter the resulting mixture to remove the inorganic salts.
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Wash the filter cake with diethyl ether.
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Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude (2-Methyl-1,3-thiazol-5-yl)methanol can be purified by column chromatography on silica gel.
Applications in Drug Development
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. While specific signaling pathways for (2-Methyl-1,3-thiazol-5-yl)methanol are not well-documented, its structural motifs suggest potential applications as a building block in the synthesis of larger, more complex molecules with therapeutic potential. Thiazole derivatives have been investigated for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The hydroxymethyl group at the 5-position of (2-Methyl-1,3-thiazol-5-yl)methanol serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
Conclusion
(2-Methyl-1,3-thiazol-5-yl)methanol is a valuable heterocyclic building block with potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its physical properties is yet to be established in the public literature, its synthesis is achievable through standard laboratory procedures. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

